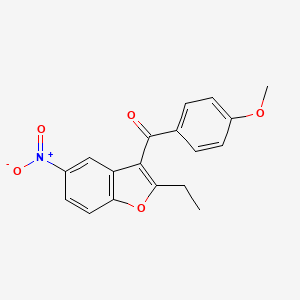
(2-Ethyl-5-nitro-1-benzofuran-3-yl)(4-methoxyphenyl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2-Ethyl-5-nitro-1-benzofuran-3-yl)(4-methoxyphenyl)methanone is a complex organic compound that belongs to the benzofuran family. Benzofuran derivatives are known for their wide range of biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral properties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method is the free radical cyclization cascade, which is an efficient way to construct complex benzofuran derivatives . Another approach involves the use of proton quantum tunneling, which minimizes side reactions and yields high purity products .
Industrial Production Methods
Industrial production of this compound may involve large-scale microwave-assisted synthesis (MWI), which has been shown to be effective for producing benzofuran derivatives with high yields and purity . This method is advantageous due to its scalability and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
(2-Ethyl-5-nitro-1-benzofuran-3-yl)(4-methoxyphenyl)methanone undergoes various chemical reactions, including:
Oxidation: This reaction can be used to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be employed to convert nitro groups to amines.
Substitution: This compound can undergo nucleophilic substitution reactions, particularly at the benzofuran ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.
Substitution: Reagents like sodium hydride (NaH) and various alkyl halides are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group typically yields the corresponding amine, while oxidation can introduce carboxyl or hydroxyl groups.
Applications De Recherche Scientifique
(2-Ethyl-5-nitro-1-benzofuran-3-yl)(4-methoxyphenyl)methanone has several scientific research applications:
Mécanisme D'action
The mechanism of action of (2-Ethyl-5-nitro-1-benzofuran-3-yl)(4-methoxyphenyl)methanone involves its interaction with various molecular targets. For instance, it can inhibit rapid sodium ion influx in atrial and myocardial conduction fibers, which slows down conduction velocity and reduces sinus node autonomy . This makes it effective in treating conditions like paroxysmal supraventricular tachycardia and premature ventricular contractions .
Comparaison Avec Des Composés Similaires
Similar Compounds
(2-Butyl-5-nitrobenzofuran-3-yl)(4-methoxyphenyl)methanone: Similar in structure but with a butyl group instead of an ethyl group.
(2-Butyl-5-nitrobenzofuran-3-yl)(4-hydroxyphenyl)methanone: Similar but with a hydroxy group instead of a methoxy group.
Uniqueness
What sets (2-Ethyl-5-nitro-1-benzofuran-3-yl)(4-methoxyphenyl)methanone apart is its unique combination of functional groups, which confer specific biological activities and chemical reactivity
Propriétés
Numéro CAS |
90908-76-2 |
|---|---|
Formule moléculaire |
C18H15NO5 |
Poids moléculaire |
325.3 g/mol |
Nom IUPAC |
(2-ethyl-5-nitro-1-benzofuran-3-yl)-(4-methoxyphenyl)methanone |
InChI |
InChI=1S/C18H15NO5/c1-3-15-17(18(20)11-4-7-13(23-2)8-5-11)14-10-12(19(21)22)6-9-16(14)24-15/h4-10H,3H2,1-2H3 |
Clé InChI |
FNFGWYWJNOESKJ-UHFFFAOYSA-N |
SMILES canonique |
CCC1=C(C2=C(O1)C=CC(=C2)[N+](=O)[O-])C(=O)C3=CC=C(C=C3)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


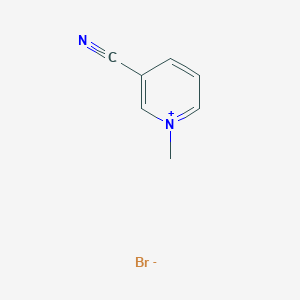
![3-Butyl-3-ethyl-6-methyl-1,3-dihydrofuro[3,4-c]pyridin-7-ol](/img/structure/B14347791.png)
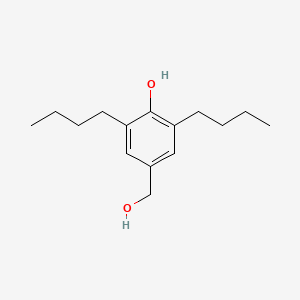
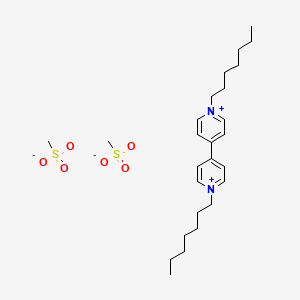






![Bis[3,4-bis(pentyloxy)phenyl]ethane-1,2-dione](/img/structure/B14347834.png)
![methyl 4-[(6-sulfanylidene-3H-purin-9-yl)methyl]benzoate](/img/structure/B14347852.png)
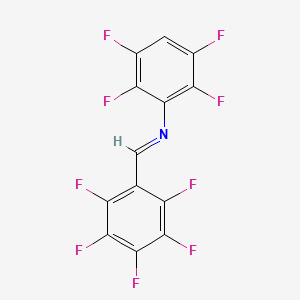
![7-Chloro-9-[3-(methylamino)propylidene]-9H-thioxanthen-4-OL](/img/structure/B14347857.png)
